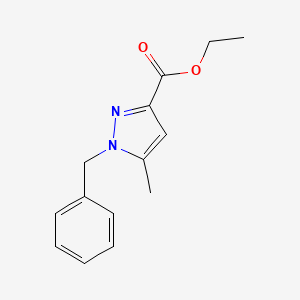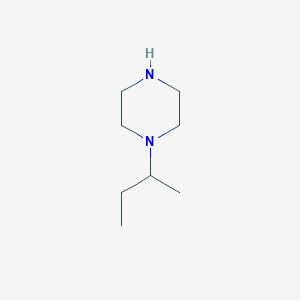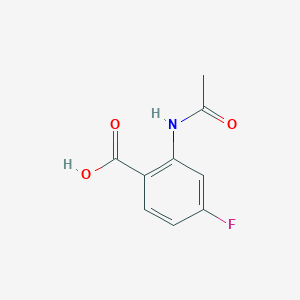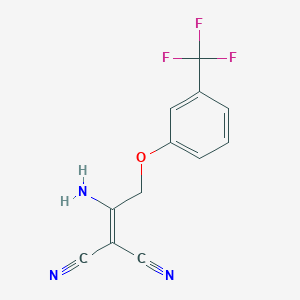
1-苄基-5-甲基-1H-吡唑-3-羧酸乙酯
描述
Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with ethyl, benzyl, and methyl groups, making it a versatile molecule for various chemical reactions and applications.
科学研究应用
Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents for various diseases.
Industry: Utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用机制
Target of Action
The primary targets of “ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate” are currently unknown. This compound is a derivative of pyrazole, a class of compounds known to interact with various biological targets . .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular forces . The exact mode of action for this compound would depend on its specific target.
Biochemical Pathways
Given the diversity of biological activities exhibited by pyrazole derivatives , it is likely that this compound could affect multiple pathways
Result of Action
As a pyrazole derivative, it may exhibit a range of biological activities, such as antiviral, anti-inflammatory, and anticancer effects . .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
生化分析
Biochemical Properties
Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream signaling events . These interactions highlight the potential of ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate as a therapeutic agent in treating inflammatory diseases and other conditions.
Cellular Effects
Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can alter the expression of genes involved in inflammatory responses, leading to reduced inflammation . It also affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within cells . These cellular effects underscore the potential of ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate in modulating cellular functions and treating various diseases.
Molecular Mechanism
The molecular mechanism of action of ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, thereby modulating their activity . For instance, it can inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation . Additionally, ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate can activate or inhibit certain receptors, thereby influencing cell signaling pathways and gene expression . These molecular interactions highlight the potential of this compound as a therapeutic agent in modulating various biological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and cellular metabolism . These temporal effects highlight the importance of monitoring the stability and long-term effects of ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate in laboratory settings.
Dosage Effects in Animal Models
The effects of ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate vary with different dosages in animal models. At low doses, this compound exhibits anti-inflammatory and analgesic effects, making it a potential therapeutic agent for treating inflammatory diseases and pain . At high doses, ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate can exhibit toxic effects, including liver and kidney damage . These dosage effects underscore the importance of determining the optimal dosage of this compound for therapeutic use while minimizing potential adverse effects.
Metabolic Pathways
Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized by liver enzymes, leading to the formation of metabolites that can be further processed or excreted from the body . Additionally, ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within cells . These interactions highlight the potential of this compound in modulating metabolic pathways and influencing cellular metabolism.
Transport and Distribution
Within cells and tissues, ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and distribution within cells . Additionally, ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate can accumulate in specific tissues, influencing its localization and activity . These transport and distribution mechanisms highlight the importance of understanding the pharmacokinetics of this compound for its therapeutic use.
Subcellular Localization
Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate can localize to the nucleus, where it can influence gene expression and other nuclear processes . These subcellular localization mechanisms highlight the potential of this compound in modulating specific cellular functions and processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The resulting intermediate is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate. The final step involves esterification with ethanol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. Solvent recovery and recycling are also integrated into the process to minimize waste and reduce costs.
化学反应分析
Types of Reactions
Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate as bases in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
相似化合物的比较
Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:
- Ethyl 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate
- Ethyl 1-phenyl-5-methyl-1H-pyrazole-3-carboxylate
- Ethyl 1-benzyl-5-phenyl-1H-pyrazole-3-carboxylate
These compounds share similar structural features but differ in the position and nature of substituents on the pyrazole ring. The unique combination of ethyl, benzyl, and methyl groups in ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
ethyl 1-benzyl-5-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-11(2)16(15-13)10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWMMSUYSUVJKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373084 | |
| Record name | ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17607-81-7 | |
| Record name | Ethyl 5-methyl-1-(phenylmethyl)-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17607-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1272195.png)




![2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine](/img/structure/B1272210.png)




